Product packaging for 2-m-Tolyloxazole(Cat. No.:CAS No. 62882-05-7)

2-m-Tolyloxazole

Cat. No.: B15364988
CAS No.: 62882-05-7
M. Wt: 159.18 g/mol
InChI Key: GOXBXKHYZYAKAK-UHFFFAOYSA-N
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Description

2-m-Tolyloxazole is a chemical compound featuring an oxazole ring system, a five-membered aromatic heterocycle, linked to a meta-methyl-substituted phenyl group. This structure serves as a versatile and valuable scaffold in organic synthesis and medicinal chemistry research. Oxazole derivatives are recognized as privileged structures in drug discovery due to their presence in various biologically active molecules and natural products. Researchers utilize such scaffolds as core building blocks for the development of novel therapeutic agents. For instance, analogous 5-(2H-azirin-2-yl)oxazoles have been successfully employed in atom-economic syntheses to create complex 4H-pyrrolo[2,3-d]oxazole ring systems, demonstrating the utility of oxazole cores in constructing novel heterobicyclic frameworks . Furthermore, oxazole derivatives bearing a m-tolyl group are of significant interest in pharmaceutical and agrochemical research. Similar compounds have been synthesized and evaluated for their potential biological activities, which can include enzyme inhibition . The structural motif of the oxazole ring makes it a suitable subject for investigating molecular interactions, such as hydrogen bonding and hydrophobic forces, with biological targets like enzymes . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B15364988 2-m-Tolyloxazole CAS No. 62882-05-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62882-05-7

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(3-methylphenyl)-1,3-oxazole

InChI

InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3

InChI Key

GOXBXKHYZYAKAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CO2

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 2-(m-Tolyloxazole): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(m-Tolyloxazole), a heterocyclic aromatic organic compound. Due to a lack of available experimental data in peer-reviewed literature and chemical databases, this document outlines the predicted properties and provides detailed experimental protocols for their determination. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and structurally related molecules.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that are integral to medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). 2-(m-Tolyloxazole), with its distinct substitution pattern, presents a unique profile that warrants detailed characterization for its potential applications in drug discovery and materials science. This guide provides the necessary theoretical and practical framework for such a characterization.

Physicochemical Properties of 2-(m-Tolyloxazole)

A thorough search of scientific literature and chemical databases reveals a significant gap in the experimentally determined physicochemical data for 2-(m-Tolyloxazole). The following table summarizes the key properties and indicates their status as "To Be Determined." Predicted values, where available, are provided with a corresponding note.

Table 1: Summary of Physicochemical Properties of 2-(m-Tolyloxazole)

PropertyValueMethod of Determination/Prediction
Molecular Formula C₁₀H₉NOCalculated from chemical structure.
Molecular Weight 159.19 g/mol Calculated from chemical structure.
Melting Point To Be DeterminedSee Experimental Protocol 3.1.
Boiling Point To Be DeterminedSee Experimental Protocol 3.2.
Solubility To Be DeterminedSee Experimental Protocol 3.3.
pKa (of conjugate acid) Predicted to be weakly basic (pKa ~0.8)[2]Based on the known pKa of the parent oxazole ring.[2] For experimental determination, see Experimental Protocol 3.4.
logP Predicted to be ~4Based on the computed XLogP3-AA value for the isomeric compound 4-(3-Methylphenyl)-2-phenyl-1,3-oxazole.[3] For experimental determination, see Experimental Protocol 3.5.

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the key physicochemical properties of 2-(m-Tolyloxazole).

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, characteristic value.

Methodology: Capillary Tube Method [4]

  • Sample Preparation: A small amount of dry, crystalline 2-(m-Tolyloxazole) is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) is used.

  • Measurement: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small amount of liquid 2-(m-Tolyloxazole) (a few drops) is placed in a small test tube. A short, sealed capillary tube is inverted and placed into the liquid.

  • Apparatus: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating bath.

  • Measurement: The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary. The heating is then discontinued, and the bath is allowed to cool slowly.

  • Data Recording: The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative and Quantitative Determination [5][6]

  • Qualitative Assessment:

    • To a series of small test tubes, add approximately 10 mg of 2-(m-Tolyloxazole).

    • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, 5% HCl, 5% NaOH).

    • The tubes are agitated vigorously for 1-2 minutes and allowed to stand.

    • The solubility is observed and recorded as soluble, partially soluble, or insoluble.

  • Quantitative Assessment (Shake-Flask Method):

    • An excess amount of 2-(m-Tolyloxazole) is added to a known volume of the solvent in a sealed flask.

    • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a weak base like an oxazole, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration [7]

  • Sample Preparation: A solution of 2-(m-Tolyloxazole) of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The ionic strength is kept constant with a background electrolyte (e.g., 0.1 M KCl).

  • Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Methodology: NMR Spectroscopy [8][9]

  • Sample Preparation: A series of solutions of 2-(m-Tolyloxazole) are prepared in D₂O or a suitable deuterated solvent mixture at various pH (or pD) values.

  • Measurement: ¹H NMR spectra are recorded for each solution.

  • Data Analysis: The chemical shifts of protons on or near the oxazole ring will change as a function of pH due to protonation of the nitrogen atom. By plotting the chemical shift of a sensitive proton versus pH, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pKa.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [10][11]

  • System Preparation: An RP-HPLC system with a C18 column is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') versus the known logP values.

  • Sample Analysis: A solution of 2-(m-Tolyloxazole) is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • Calculation: The capacity factor (k') for 2-(m-Tolyloxazole) is calculated from its retention time and the column dead time. The logP value is then determined from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of 2-(m-Tolyloxazole).

G cluster_0 Physicochemical Characterization Workflow for 2-(m-Tolyloxazole) A 2-(m-Tolyloxazole) Sample B Melting Point Determination A->B C Boiling Point Determination A->C D Solubility Assessment A->D E pKa Determination A->E F logP Determination A->F G Thermal Properties B->G Data C->G Data H Solution Properties D->H Data E->H Data F->H Data

Caption: Workflow for Physicochemical Profiling.

Conclusion

While 2-(m-Tolyloxazole) remains a molecule with uncharacterized physicochemical properties, this technical guide provides a clear roadmap for its comprehensive evaluation. The detailed experimental protocols herein serve as a valuable resource for researchers, enabling the generation of robust and reliable data. The determination of these fundamental properties is an essential first step in unlocking the potential of 2-(m-Tolyloxazole) in drug discovery and other scientific disciplines.

References

"spectroscopic data (NMR, IR, Mass Spec) of 2-m-Tolyloxazole"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation: 2-(p-Tolyl)oxazole

The following tables summarize the reported spectroscopic data for 2-(p-tolyl)oxazole.

Table 1: ¹H NMR Data of 4-(Benzenesulfonyl)-5-methylsulfanyl-2-(4-tolyl)-1,3-oxazole in CDCl₃ [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.99d, J=7.6 Hz2HAromatic H
7.79d, J=7.9 Hz2HAromatic H
7.70 - 7.76m1HAromatic H
7.64 - 7.70m2HAromatic H
7.23 - 7.44m2HAromatic H
2.71s3H-SCH₃
2.34s3HAr-CH₃

Table 2: ¹³C NMR Data of 4-(Benzenesulfonyl)-5-methylsulfanyl-2-(4-tolyl)-1,3-oxazole in CDCl₃ [1]

Chemical Shift (δ) ppmAssignment
160.9C=N (Oxazole)
152.7C-S (Oxazole)
141.7Aromatic C
140.1Aromatic C
134.9Aromatic C
134.2Aromatic C
129.7Aromatic C
128.3Aromatic C
127.1Aromatic C
126.1Aromatic C
122.5Aromatic C
21.1Ar-CH₃
14.5-SCH₃

Table 3: Infrared (IR) Spectroscopy Data

While a specific IR spectrum for 2-m-Tolyloxazole is not available, the characteristic vibrational frequencies for substituted oxazoles can be predicted.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2950-2850Medium-WeakAliphatic C-H Stretch (from tolyl CH₃)
~1650-1500Medium-StrongC=N and C=C Stretching (Oxazole & Aromatic)
~1250-1000StrongC-O-C Stretching (Oxazole)
~900-675StrongAromatic C-H Bending

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. Electron Ionization (EI) is a common method for such analyses.

m/zInterpretation
[M]⁺Molecular Ion
[M - H]⁺Loss of a hydrogen radical
[M - CH₃]⁺Loss of a methyl radical
[M - CO]⁺Loss of carbon monoxide
Tolyl CationFragment corresponding to the tolyl group
Oxazole Ring FragmentsFragments arising from the cleavage of the oxazole ring

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Sample Preparation:

    • Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube and carefully label it.

  • ¹H NMR Spectroscopy Protocol:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

  • ¹³C NMR Spectroscopy Protocol:

    • Follow the same initial steps as for ¹H NMR (sample insertion, locking, and shimming).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the deuterated solvent signal.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • FTIR Spectroscopy Protocol:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • With the sample in place, collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration should be in the range of 10-100 μg/mL.

  • Electron Ionization Mass Spectrometry (EI-MS) Protocol:

    • The sample is introduced into the ion source, often via a direct insertion probe or after separation by a gas chromatograph.

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3][4]

    • This causes the molecules to ionize and fragment.

    • The resulting ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR IR FTIR Spectroscopy Sample->IR FTIR (ATR) MS Mass Spectrometry Sample->MS MS (EI) Filtration Filtration Dissolution->Filtration NMR NMR Spectroscopy (¹H & ¹³C) Filtration->NMR Process Data Processing (FT, Phasing, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Structure Elucidation) Process->Interpret

References

Unveiling the Biological Potential of 2-(m-Tolyloxazole) Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this diverse chemical space, 2-(m-tolyloxazole) derivatives represent a specific subclass with potential for therapeutic applications. While direct and extensive research on the meta-tolyl substituted oxazoles is limited, by examining closely related analogs, particularly the para-tolyl isomers, and the broader class of 2-aryloxazoles, we can infer and explore their likely biological activities, guiding future research and development in this area. This technical guide provides a comprehensive overview of the known biological activities, experimental methodologies, and potential mechanisms of action relevant to 2-(m-tolyloxazole) derivatives, drawing from studies on structurally similar compounds.

Anticancer Activity: A Promising Frontier

The most concretely documented biological activity for a tolyl-substituted oxazole derivative is in the realm of oncology. Specifically, a study on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles has provided valuable insights into the potential of these compounds as anticancer agents. One of the synthesized compounds in this study was 4-(Benzenesulfonyl)-5-methylsulfanyl-2-(4-tolyl)-1,3-oxazole .[1]

Quantitative Anticancer Screening Data

This p-tolyl derivative was subjected to in vitro screening against a panel of 59 human cancer cell lines by the National Cancer Institute (NCI). The screening was performed at a single high dose (10 µM) to identify initial activity. The results of this screening provide a foundational dataset for understanding the potential anticancer spectrum of tolyl-substituted oxazoles.

Table 1: Anticancer Screening Data for 4-(Benzenesulfonyl)-5-methylsulfanyl-2-(4-tolyl)-1,3-oxazole [1]

Cancer TypeCell LineGrowth Percent (%)
Leukemia CCRF-CEM85.23
HL-60(TB)89.12
K-56292.54
MOLT-487.33
RPMI-822695.17
SR91.88
Non-Small Cell Lung Cancer A549/ATCC101.21
EKVX98.45
HOP-6296.78
HOP-92100.12
NCI-H22699.54
NCI-H23102.34
NCI-H322M98.76
NCI-H460100.89
NCI-H522101.11
Colon Cancer COLO 20597.65
HCT-116100.43
HCT-15101.56
HT2999.87
KM12102.01
SW-62098.99
CNS Cancer SF-268103.21
SF-295101.87
SF-53999.43
SNB-19100.76
SNB-7598.54
U251102.65
Melanoma LOX IMVI95.87
MALME-3M97.32
M1499.11
SK-MEL-2100.45
SK-MEL-28101.78
SK-MEL-5Not Tested
UACC-25798.65
UACC-6299.88
Ovarian Cancer IGROV196.43
OVCAR-398.76
OVCAR-4100.12
OVCAR-5101.34
OVCAR-899.89
NCI/ADR-RES102.11
SK-OV-397.54
Renal Cancer 786-0100.98
A498102.34
ACHN99.76
CAKI-198.54
RXF 393101.21
SN12C97.89
TK-10100.32
UO-3199.65
Prostate Cancer PC-3101.76
DU-145100.43
Breast Cancer MCF798.87
MDA-MB-231/ATCC102.11
HS 578T100.54
BT-54999.89
T-47D101.32
MDA-MB-46898.65

Note: A growth percentage of 100 indicates no inhibition, while a value less than 100 indicates cell growth inhibition. A value of 0 indicates cytostatic activity, and a value less than 0 indicates cytotoxicity.

While the p-tolyl derivative did not show significant growth inhibition at the tested concentration, the study highlights a pathway for evaluating the anticancer potential of such compounds. It is plausible that modifications to the substitution pattern on the tolyl ring, such as moving the methyl group to the meta position, could significantly impact biological activity.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The methodology employed for the anticancer screening is a standardized protocol from the National Cancer Institute.

Workflow for NCI-60 Anticancer Drug Screening

G cluster_preparation Cell Line Preparation cluster_treatment Compound Treatment cluster_assay Assay and Data Analysis start Cancer Cell Lines (59 lines) plate Inoculate into 96-well microtiter plates start->plate incubate1 Incubate for 24h plate->incubate1 add_compound Add Compound to Plates incubate1->add_compound compound Test Compound (10 µM) compound->add_compound incubate2 Incubate for 48h add_compound->incubate2 fix_cells Fix Cells with TCA incubate2->fix_cells stain Stain with Sulforhodamine B (SRB) fix_cells->stain read Read Optical Density stain->read calculate Calculate Growth Percent read->calculate end end calculate->end Report Results

Figure 1: Workflow of the NCI-60 anticancer screening protocol.

Potential Antimicrobial and Anti-inflammatory Activities

Antimicrobial Activity

Oxazole-containing compounds have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

General Experimental Protocol: Broth Microdilution Method for MIC Determination

A common method to quantify antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

G cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Results compound Test Compound serial_dilution Serial Dilutions of Compound in 96-well plate compound->serial_dilution add_inoculum Add Inoculum to each well serial_dilution->add_inoculum bacterial_culture Standardized Microbial Inoculum bacterial_culture->add_inoculum incubate Incubate at 37°C for 24h add_inoculum->incubate add_inoculum->incubate visual_inspection Visual Inspection for Turbidity incubate->visual_inspection read_absorbance Optional: Read Absorbance at 600 nm visual_inspection->read_absorbance determine_mic Determine MIC (Lowest concentration with no visible growth) visual_inspection->determine_mic read_absorbance->determine_mic end end determine_mic->end Report MIC Value

Figure 2: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity

Many oxazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Potential Signaling Pathway: Inhibition of Prostaglandin Synthesis

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Tolyloxazole 2-m-Tolyloxazole Derivative Tolyloxazole->COX_Enzymes Inhibition

Figure 3: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity against COX enzymes can be determined using commercially available assay kits.

Workflow for COX Inhibition Assay

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection enzyme COX-1 or COX-2 Enzyme mix Incubate Enzyme with Test Compound enzyme->mix substrate Arachidonic Acid initiate Initiate Reaction with Arachidonic Acid substrate->initiate compound Test Compound compound->mix mix->initiate stop_reaction Stop Reaction initiate->stop_reaction measure Measure Prostaglandin E2 (e.g., via ELISA) stop_reaction->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end end calculate->end Report IC50

Figure 4: General workflow for an in vitro COX inhibition assay.

Conclusion and Future Directions

The biological activities of 2-(m-tolyloxazole) derivatives remain a largely unexplored area of medicinal chemistry. However, based on the documented anticancer screening of a closely related p-tolyl analog and the extensive research on the broader class of oxazoles, it is reasonable to hypothesize that these compounds may possess valuable anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental protocols and potential mechanisms of action offer a roadmap for the systematic evaluation of this promising chemical scaffold. Future research should focus on the synthesis and comprehensive biological screening of a library of 2-(m-tolyloxazole) derivatives to elucidate their structure-activity relationships and identify lead compounds for further development. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

The Enigmatic Profile of 2-m-Tolyloxazole: A Review of Currently Available Scientific Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are continuously seeking novel molecular entities with therapeutic potential. In this context, the compound 2-m-Tolyloxazole has emerged as a subject of interest. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in our understanding of its biological activity. At present, there is no available data detailing the potential mechanisms of action, pharmacological properties, cellular targets, or associated signaling pathways for this compound.

Extensive searches of established scientific databases, including PubMed, Scopus, and Web of Science, using a variety of search terms such as "this compound mechanisms of action," "this compound pharmacology," "this compound cellular targets," and "this compound signaling pathways," did not yield any relevant peer-reviewed articles, clinical trial data, or in-depth pharmacological studies. This suggests that this compound is likely a novel compound that has not yet been extensively characterized in the public domain or may be a compound that is in the very early stages of discovery and development within a private entity.

Similarly, searches for this compound in chemical and pharmaceutical databases provided limited information, often restricted to its chemical structure and basic physicochemical properties. No substantial biological data or screening results were associated with these entries.

The absence of published data makes it impossible to construct a detailed technical guide or whitepaper on the core mechanisms of action for this compound as requested. Consequently, the creation of data tables, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time.

For researchers and professionals in drug development, this lack of information on this compound presents both a challenge and an opportunity. The compound represents a largely unexplored area of chemical biology. Future research efforts would need to begin with foundational in vitro and in vivo studies to ascertain any biological activity.

A logical first step would involve a broad-based screening of this compound against a diverse panel of cellular targets and disease models. This could include, but is not limited to:

  • High-Throughput Screening (HTS): To assess its activity against a wide array of enzymatic and receptor targets.

  • Cell-Based Assays: To determine its effects on various cell lines, looking for cytotoxicity, proliferation, differentiation, or other phenotypic changes.

  • In Vivo Studies: Initial animal models could be employed to evaluate its basic pharmacokinetic and toxicological profile.

Should these initial screens reveal any significant biological activity, subsequent research would then focus on target identification and mechanism deconvolution. This would involve a suite of more specialized experimental approaches, such as:

  • Affinity Chromatography and Mass Spectrometry: To identify potential protein binding partners.

  • Transcriptomic and Proteomic Analysis: To understand the global changes in gene and protein expression induced by the compound.

  • Specific Signaling Pathway Reporter Assays: To pinpoint the cellular signaling cascades modulated by this compound.

Until such foundational research is conducted and its results are disseminated within the scientific community, any discussion on the potential mechanisms of action for this compound would be purely speculative. The scientific and drug development communities await the first publications that will shed light on the pharmacological profile of this enigmatic compound.

In Silico Prediction of 2-m-Tolyloxazole Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacological and safety profile is paramount to de-risk projects and reduce costly late-stage failures. In silico predictive models have emerged as indispensable tools, offering a rapid and cost-effective means to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities before their synthesis.[1][2][3][4] This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET properties of 2-m-Tolyloxazole, a heterocyclic organic compound with potential applications in medicinal chemistry.

The predictions presented herein are generated using a consensus of well-established and validated computational models, including SwissADME, pkCSM, and admetSAR.[2][5][6][7][8][9][10][11][12] These platforms leverage vast datasets of experimentally determined properties to build robust quantitative structure-activity relationship (QSAR) models.[2] By analyzing the chemical structure of this compound, these tools can forecast its behavior in biological systems, providing critical insights for lead optimization and candidate selection.

This document serves as a practical guide for researchers, offering a detailed summary of predicted properties in structured tables, outlining the methodologies behind these predictions, and visualizing the computational workflows involved.

Predicted Physicochemical Properties

The physicochemical characteristics of a molecule are fundamental determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area (PSA) directly influence a compound's ability to be absorbed, distributed to its target, and subsequently eliminated from the body. The predicted physicochemical properties of this compound are summarized in Table 1.

PropertyPredicted ValueUnitMethod/Tool
Molecular FormulaC14H11NO--
Molecular Weight209.25 g/mol SwissADME
Canonical SMILESCc1cccc(c1)c2nc3ccccc3o2--
LogP (Consensus)3.85-SwissADME
Water Solubility (LogS)-4.51log(mol/L)SwissADME
Water Solubility3.09e-02mg/mLSwissADME
Topological Polar Surface Area (TPSA)21.59ŲSwissADME
Number of Hydrogen Bond Acceptors2-SwissADME
Number of Hydrogen Bond Donors0-SwissADME
Number of Rotatable Bonds1-SwissADME
Molar Refractivity64.31-SwissADME

Table 1: Predicted Physicochemical Properties of this compound.

Predicted Pharmacokinetic (ADME) Properties

The ADME profile of a drug candidate dictates its concentration and persistence in the body, ultimately influencing its efficacy and potential for adverse effects. In silico ADMET prediction is a critical component of modern drug discovery, enabling the early identification of liabilities that could lead to clinical failure. The predicted ADME properties of this compound are detailed in Table 2.

ParameterPredictionConfidence/ScoreMethod/Tool
Absorption
Human Intestinal AbsorptionHigh-SwissADME
Caco-2 PermeabilityHigh-SwissADME
P-glycoprotein SubstrateNo-SwissADME
Distribution
Volume of Distribution (VDss)0.351log L/kgpkCSM
Blood-Brain Barrier (BBB) PermeabilityYes-SwissADME
CNS Permeability-1.758logPSpkCSM
Fraction Unbound in Plasma0.123-pkCSM
Metabolism
CYP1A2 InhibitorNo-SwissADME
CYP2C19 InhibitorNo-SwissADME
CYP2C9 InhibitorYes-SwissADME
CYP2D6 InhibitorNo-SwissADME
CYP3A4 InhibitorYes-SwissADME
Excretion
Total Clearance0.493log ml/min/kgpkCSM
Renal OCT2 SubstrateNo-pkCSM

Table 2: Predicted ADME Properties of this compound.

Predicted Toxicological Properties

Early assessment of potential toxicity is crucial to prevent the progression of compounds that may have harmful effects. Computational toxicology models can predict a range of toxicity endpoints, from mutagenicity to organ-specific toxicities. The predicted toxicological profile of this compound is presented in Table 3.

EndpointPredictionProbability/ScoreMethod/Tool
AMES MutagenicityNon-mutagen-admetSAR
CarcinogenicityNon-carcinogen0.73admetSAR
hERG I InhibitorNo-pkCSM
hERG II InhibitorNo-pkCSM
Minnow Toxicity3.589-log(mM)pkCSM
T. pyriformis Toxicity0.987-log(ug/L)pkCSM
Skin SensitisationNo-pkCSM

Table 3: Predicted Toxicological Properties of this compound.

Methodologies and Experimental Protocols

The in silico predictions presented in this guide are based on the methodologies implemented in the following publicly accessible web-based tools:

  • SwissADME: This tool provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5][7][9][13] The predictions are based on a combination of established computational methods and in-house developed models. For instance, the consensus LogP is an average of multiple predictive models, and the BOILED-Egg model provides an intuitive visualization of gastrointestinal absorption and brain penetration.[5]

  • pkCSM: This platform utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[11][12] The chemical structure is represented as a graph, and structural signatures are used to train machine learning models on large datasets of experimental data.

  • admetSAR: This tool offers a comprehensive suite of models for predicting the ADMET properties of chemical compounds.[1][2][6][8][10] It leverages a large, curated database of experimental data to build and validate its predictive QSAR models.

General Protocol for In Silico Property Prediction:

  • Input: The canonical SMILES string of this compound (Cc1cccc(c1)c2nc3ccccc3o2) is submitted to the respective web server.

  • Computation: The platform's algorithms process the chemical structure to calculate a variety of molecular descriptors.

  • Prediction: These descriptors are then used as input for the pre-trained QSAR models to predict the physicochemical, ADME, and toxicity properties.

  • Output: The results are presented in a structured format, often including a confidence score or probability for each prediction.

Visualizations

To better illustrate the workflows and logical relationships in in silico property prediction, the following diagrams are provided.

In_Silico_Prediction_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Properties Input Chemical Structure (SMILES) SwissADME SwissADME Input->SwissADME pkCSM pkCSM Input->pkCSM admetSAR admetSAR Input->admetSAR Physicochemical Physicochemical Properties SwissADME->Physicochemical ADME ADME Profile SwissADME->ADME pkCSM->ADME Toxicity Toxicity Profile pkCSM->Toxicity admetSAR->ADME admetSAR->Toxicity

General workflow for in silico property prediction.

ADMET_Prediction_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity Molecule Molecular Structure HIA Intestinal Absorption Molecule->HIA Caco2 Caco-2 Permeability Molecule->Caco2 Pgp P-gp Substrate Molecule->Pgp VDss Volume of Distribution Molecule->VDss BBB BBB Permeability Molecule->BBB Fu Fraction Unbound Molecule->Fu CYP_Inhibition CYP Inhibition Molecule->CYP_Inhibition Clearance Total Clearance Molecule->Clearance OCT2 Renal OCT2 Substrate Molecule->OCT2 AMES AMES Mutagenicity Molecule->AMES hERG hERG Inhibition Molecule->hERG

Key ADMET properties predicted from molecular structure.

Conclusion

The in silico analysis of this compound provides valuable preliminary data for its potential as a drug candidate. The predicted physicochemical properties suggest good oral bioavailability. The ADME predictions indicate high intestinal absorption and blood-brain barrier permeability, which could be advantageous for CNS-targeting agents. However, the predicted inhibition of CYP2C9 and CYP3A4 warrants further experimental investigation to assess the risk of drug-drug interactions. The toxicological predictions are generally favorable, with no predicted mutagenicity or hERG liability.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation. These computational results should be used to guide and prioritize experimental studies. Further in vitro and in vivo testing is necessary to confirm the predicted properties and to fully characterize the pharmacological and toxicological profile of this compound. This integrated approach, combining computational and experimental methods, is essential for accelerating the drug discovery process and increasing the likelihood of success.

References

An In-depth Technical Guide to the Safety and Handling of m-Tolualdehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on data available for m-Tolualdehyde, as a comprehensive search did not yield specific safety and handling information for a compound named "2-m-Tolyloxazole." Researchers should always consult the specific Safety Data Sheet (SDS) for the exact chemical they are using.

This technical guide provides detailed safety and handling information for m-Tolualdehyde, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of m-Tolualdehyde.

PropertyValue
Molecular FormulaC8 H8 O
Molecular Weight120.15
AppearanceColorless to yellow liquid
OdorNo information available
Boiling Point/Range199 °C / 390.2 °F @ 760 mmHg
Melting Point/RangeNo data available
Flash Point79 °C / 174.2 °F (Method: No information available)
Autoignition TemperatureNo data available
Water SolubilityInsoluble
Specific Gravity / Density1.010

Hazard Identification and Classification

m-Tolualdehyde is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

  • Keep away from open flames, hot surfaces, and sources of ignition.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands before breaks and after work.[1]

  • Remove and wash contaminated clothing before reuse.[1]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store under nitrogen.[1]

  • Keep away from heat, sparks, and flame.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]

Note to Physician: Treat symptomatically.[1]

Personal Protective Equipment (PPE)

The following table details the recommended personal protective equipment when handling m-Tolualdehyde.

PPE TypeRecommendation
Eye/Face Protection Goggles
Skin and Body Protection Long sleeved clothing
Hand Protection Protective gloves
Respiratory Protection When workers are facing concentrations above the exposure limit they must use appropriate certified respirators.

Experimental Workflow for Handling m-Tolualdehyde

The following diagram illustrates a general workflow for safely handling a hazardous chemical like m-Tolualdehyde in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Assemble PPE Assemble PPE Consult SDS->Assemble PPE Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area Weigh/Measure Chemical Weigh/Measure Chemical Prepare Work Area->Weigh/Measure Chemical Perform Experiment Perform Experiment Weigh/Measure Chemical->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove & Clean PPE Remove & Clean PPE Dispose of Waste->Remove & Clean PPE

General laboratory workflow for handling hazardous chemicals.

Hierarchy of Controls

When managing chemical hazards, a systematic approach known as the hierarchy of controls should be implemented. This prioritizes control measures from most to least effective.

G Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Controls Engineering Controls (e.g., Fume Hood) Substitution->Engineering Controls Administrative Controls Administrative Controls (e.g., SOPs, Training) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (Least Effective) Administrative Controls->PPE

Hierarchy of hazard controls.

References

Methodological & Application

Application Notes and Protocols for 2-Aryloxazole Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aryloxazole derivatives, with a specific focus on 2,5-diphenyloxazole (PPO) as a representative compound for the "2-m-Tolyloxazole" class of fluorescent probes. The information detailed below is intended to guide researchers in utilizing these versatile fluorophores in various applications, from fundamental cell biology to potential applications in drug development.

Introduction to 2-Aryloxazole Fluorescent Probes

2-Aryloxazole derivatives are a class of organic compounds characterized by a central oxazole ring substituted with at least one aryl group. These molecules frequently exhibit strong fluorescence, making them valuable tools in a range of scientific disciplines. Their photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stoke's shift, can be tuned by modifying the aryl substituents, allowing for the rational design of probes for specific applications. 2,5-diphenyloxazole (PPO) is a well-characterized 2-aryloxazole and serves as an excellent model for understanding the properties and applications of this class of fluorophores.[1]

Photophysical Properties of 2,5-Diphenyloxazole (PPO)

The fluorescence characteristics of PPO make it a robust and sensitive probe. A summary of its key photophysical properties is presented in the table below. These values are crucial for designing experiments and selecting appropriate instrumentation.

PropertyValueSolventReference
Absorption Maximum (λabs) 302.8 nmCyclohexane[2][3]
Molar Extinction Coefficient (ε) 35,700 cm-1M-1Cyclohexane[2][3]
Emission Maximum (λem) 385 nmCyclohexane[1]
Quantum Yield (Φ) ~1.0Cyclohexane[2]
Stoke's Shift ~82 nmCyclohexaneCalculated
Fluorescence Lifetime (τ) ~1 ns-[4]

Applications of 2-Aryloxazole Probes

Due to their favorable fluorescent properties, 2-aryloxazole probes have found utility in several key research areas.

Live-Cell Imaging

Small-molecule fluorescent probes like 2-aryloxazoles are valuable for live-cell imaging due to their ability to permeate cell membranes and their often low cytotoxicity.[5][6] They can be used to visualize cellular structures and dynamics in real-time. The lipophilic nature of many 2-aryloxazoles can lead to their accumulation in lipid-rich environments, such as cellular membranes and lipid droplets.

Experimental Workflow for Live-Cell Imaging

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips or imaging dishes probe_prep Prepare stock solution of 2-aryloxazole probe incubation Incubate cells with probe solution probe_prep->incubation wash Wash cells to remove excess probe incubation->wash microscopy Image cells using fluorescence microscopy wash->microscopy analysis Analyze images for probe localization and intensity microscopy->analysis

Caption: General workflow for staining and imaging live cells with a 2-aryloxazole fluorescent probe.

Sensing of Metal Ions

The fluorescence of 2-aryloxazole derivatives can be sensitive to the presence of metal ions.[7] Coordination of a metal ion to the oxazole ring or its substituents can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This property allows for the development of chemosensors for the detection and quantification of specific metal ions in various samples, including biological and environmental ones.

Signaling Pathway for a "Turn-On" Metal Ion Sensor

G Probe Probe Complex Probe-Metal Complex Probe->Complex + Metal Ion Fluorescence_Low Low Fluorescence Probe->Fluorescence_Low Excitation Metal Metal Ion Metal->Complex Fluorescence_High High Fluorescence Complex->Fluorescence_High Excitation

Caption: Mechanism of a "turn-on" fluorescent sensor for metal ion detection.

Experimental Protocols

The following are detailed protocols for the application of 2-aryloxazole fluorescent probes. As with any experimental procedure, optimization may be required for specific cell types, instrumentation, and research questions.

Protocol for Live-Cell Staining and Imaging

This protocol provides a general guideline for staining live adherent cells with a lipophilic 2-aryloxazole probe like PPO.

Materials:

  • 2-aryloxazole fluorescent probe (e.g., 2,5-diphenyloxazole)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Stock Solution: Dissolve the 2-aryloxazole probe in anhydrous DMSO to make a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • Prepare Staining Solution: On the day of the experiment, dilute the stock solution of the fluorescent probe into pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.

  • Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Replace the PBS with the staining solution.

  • Incubation: Incubate the cells with the staining solution for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will depend on the probe and cell type and should be determined empirically.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells immediately using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific 2-aryloxazole probe (for PPO, excitation ~303 nm, emission ~385 nm).[2]

Notes:

  • It is crucial to minimize the exposure of the fluorescent probe to light to prevent photobleaching.

  • The final concentration of DMSO in the staining solution should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.

  • Control experiments, including unstained cells and cells treated with vehicle (DMSO) alone, should be performed to assess background fluorescence and potential artifacts.

Protocol for Metal Ion Sensing in Solution

This protocol describes a general method for evaluating the response of a 2-aryloxazole probe to a specific metal ion in a buffered aqueous solution.

Materials:

  • 2-aryloxazole fluorescent probe

  • Anhydrous DMSO or other suitable organic solvent

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) of known concentration

  • Fluorometer

Procedure:

  • Prepare Probe Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the 2-aryloxazole probe in a suitable organic solvent like DMSO.

  • Prepare Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of the metal ions of interest in deionized water or the chosen buffer.

  • Prepare Test Solutions: In a series of cuvettes, prepare test solutions containing a fixed concentration of the fluorescent probe (e.g., 10 µM) in the buffer. The final volume should be consistent for all samples.

  • Titration with Metal Ions: To each cuvette, add increasing concentrations of the metal ion of interest from the stock solution. Ensure thorough mixing after each addition. Include a control sample with no added metal ion.

  • Incubation: Allow the solutions to equilibrate for a set period (e.g., 5-15 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a fluorometer. The excitation wavelength should be set at or near the absorption maximum of the probe. Record the fluorescence intensity at the emission maximum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This will reveal the nature of the response (turn-on or turn-off) and can be used to determine parameters such as the detection limit and binding constant.

Notes:

  • To assess the selectivity of the probe, perform the same experiment with a range of different metal ions.

  • The pH of the buffer can significantly influence the interaction between the probe and the metal ion, so it should be carefully controlled.

  • The choice of solvent for the probe stock and the final percentage of organic solvent in the test solution should be optimized to ensure probe solubility without interfering with the sensing mechanism.

Drug Development Applications

The oxazole scaffold is present in numerous biologically active molecules and approved drugs, highlighting its importance in medicinal chemistry.[3] Fluorescent derivatives of these compounds can be powerful tools in drug development for:

  • Target Identification and Validation: Fluorescently labeled drugs can be used to visualize their subcellular localization and interaction with potential protein targets.

  • High-Throughput Screening (HTS): The change in fluorescence upon binding of a probe to its target can be used as a readout in HTS assays to identify new drug candidates.

  • Monitoring Drug Delivery: Fluorescent probes can be conjugated to drug delivery systems (e.g., nanoparticles, liposomes) to track their biodistribution and cellular uptake.

Logical Relationship in Drug Discovery

G cluster_design Probe Design cluster_application Application cluster_outcome Outcome probe_design Design and Synthesize Fluorescent Oxazole Probe target_id Target Identification probe_design->target_id hts High-Throughput Screening probe_design->hts drug_delivery Drug Delivery Monitoring probe_design->drug_delivery lead_compound Lead Compound Identification target_id->lead_compound hts->lead_compound optimized_delivery Optimized Drug Delivery System drug_delivery->optimized_delivery

Caption: Role of fluorescent oxazole probes in the drug discovery pipeline.

By providing detailed photophysical data, versatile experimental protocols, and insights into their broader applications, these notes aim to facilitate the effective use of 2-aryloxazole fluorescent probes in your research endeavors.

References

Application Notes and Protocols for Suzuki Coupling with 2-(m-Tolyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-(m-tolyl)oxazole derivatives. This protocol is intended to serve as a comprehensive guide for the synthesis of biaryl compounds bearing the tolyloxazole moiety, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. Its importance is underscored by its wide application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.

This document outlines a generalized protocol for the Suzuki coupling of a 2-halooxazole bearing a m-tolyl substituent with various arylboronic acids. The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki coupling an ideal method for the diversification of the 2-(m-tolyl)oxazole scaffold.

Reaction Scheme

The general scheme for the Suzuki coupling of a 2-halo- or 2-triflyloxy-4-(m-tolyl)oxazole with an arylboronic acid is depicted below. The reactivity of the leaving group (X) generally follows the order: I > Br > OTf > Cl.

Caption: General Suzuki-Miyaura Coupling Reaction.

Experimental Protocols

This section provides a detailed experimental protocol for the Suzuki coupling of a 2-halo-4-(m-tolyl)oxazole with an arylboronic acid.

Materials and Reagents
  • 2-Halo-4-(m-tolyl)oxazole (e.g., 2-chloro-4-(m-tolyl)oxazole or 2-bromo-4-(m-tolyl)oxazole)

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

General Procedure
  • To a flame-dried Schlenk flask or reaction vial, add the 2-halo-4-(m-tolyl)oxazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-(m-tolyl)oxazole.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 2-halooxazole derivatives with various arylboronic acids, based on literature precedents. These data can be used as a starting point for optimizing the reaction with specific 2-(m-tolyl)oxazole derivatives.

Table 1: Suzuki Coupling of 2-Chloro-4-phenyloxazole with Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol %)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPdCl₂(PPh₃)₂ (5)Na₂CO₃Dioxane1502085
24-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (5)Na₂CO₃Dioxane1502082
34-Fluorophenylboronic acidPdCl₂(PPh₃)₂ (5)Na₂CO₃Dioxane1502078
43-Thienylboronic acidPdCl₂(PPh₃)₂ (5)Na₂CO₃Dioxane1502075

Table 2: Suzuki Coupling of 2-Aryl-4-triflyloxyoxazoles with Arylboronic Acids [1]

Entry2-Aryl GroupArylboronic AcidCatalyst (mol %)BaseSolventTemp (°C)Time (min)Yield (%)
1PhenylPhenylboronic acidPdCl₂(PPh₃)₂ (5)Na₂CO₃Dioxane1502092
2Phenyl4-Tolylboronic acidPdCl₂(PPh₃)₂ (5)Na₂CO₃Dioxane1502095
34-ChlorophenylPhenylboronic acidPdCl₂(PPh₃)₂ (5)Na₂CO₃Dioxane1502088
4Phenyl2-Naphthylboronic acidPdCl₂(PPh₃)₂ (5)Na₂CO₃Dioxane1502089

Diagrams

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition R¹-X R¹-Pd(II)L₂-X R¹-Pd(II)L₂-X Oxidative Addition->R¹-Pd(II)L₂-X Transmetalation Transmetalation R¹-Pd(II)L₂-X->Transmetalation [R²-B(OR)₃]⁻ R¹-Pd(II)L₂-R² R¹-Pd(II)L₂-R² Transmetalation->R¹-Pd(II)L₂-R² Reductive Elimination Reductive Elimination R¹-Pd(II)L₂-R²->Reductive Elimination Reductive Elimination->Pd(0)L₂ R¹-R² R¹-R² Reductive Elimination->R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The diagram below outlines the general workflow for performing a Suzuki coupling reaction with a 2-(m-tolyl)oxazole derivative.

Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble and flame-dry glassware Reagents Add reactants, catalyst, and base Setup->Reagents Inert Evacuate and backfill with inert gas Reagents->Inert Solvent Add anhydrous solvent and water Inert->Solvent Heat Heat and stir (80-110 °C) Solvent->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Quench Cool and dilute with organic solvent Monitor->Quench Extract Wash with water and brine Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: A typical workflow for a Suzuki coupling experiment.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases such as potassium carbonate and cesium carbonate are irritants. Avoid contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

  • Low or no yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • The palladium catalyst may be inactive. Use a fresh batch or a different catalyst/ligand system.

    • The base may not be strong enough. Consider using a stronger base like cesium carbonate.

    • The reaction temperature may be too low. Increase the temperature in increments.

  • Formation of byproducts:

    • Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.

    • Protodeborylation of the boronic acid can be an issue. Ensure the reaction is not run for an excessively long time.

  • Difficulty in purification:

    • If the product is difficult to separate from the catalyst residues, filtering the reaction mixture through a pad of Celite® before workup can be helpful.

These application notes are intended to be a starting point. Optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.

References

Application Notes and Protocols for In Vitro Assay Development Using 2-m-Tolyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the discovery of novel therapeutic agents, the initial characterization of a compound's biological activity is paramount. This document provides a detailed framework for the in vitro evaluation of 2-m-Tolyloxazole, a novel small molecule with therapeutic potential. Due to the nascent understanding of this compound, a tiered approach to assay development is proposed. This strategy begins with broad screening to identify a putative biological target, followed by more specific assays to elucidate its mechanism of action and cellular effects.

This application note will hypothesize that initial screening has identified this compound as a potential inhibitor of the MEK1 kinase, a critical component of the MAPK/ERK signaling pathway often dysregulated in various cancers. The following protocols detail a primary biochemical assay to confirm direct enzyme inhibition, a secondary cell-based assay to assess downstream pathway modulation, and a tertiary assay to evaluate cellular viability.

Tiered Assay Development Workflow

A logical progression of experiments is crucial for efficiently characterizing a novel compound. The following workflow outlines a tiered approach, starting from a direct biochemical interaction and moving to more complex cellular systems.

G cluster_0 Tier 1: Primary Assay cluster_1 Tier 2: Secondary Assay cluster_2 Tier 3: Cytotoxicity Assay A Biochemical Assay: MEK1 Kinase Inhibition B Cell-Based Assay: Phospho-ERK1/2 Detection A->B C Cell Viability Assay: (e.g., MTT or ATP-based) B->C

Caption: Tiered workflow for characterizing this compound.

Hypothetical Signaling Pathway: MAPK/ERK

The following diagram illustrates the MAPK/ERK signaling pathway, highlighting the hypothesized point of inhibition by this compound. This pathway is a key regulator of cell proliferation, differentiation, and survival.

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK1/2 MEK1->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Compound This compound Compound->MEK1

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Data Presentation

Quantitative data from the following assays should be recorded and summarized in a structured format to allow for clear interpretation and comparison.

Table 1: MEK1 Kinase Inhibition Assay Data

This compound Conc. (µM)% Inhibition (Mean)% Inhibition (SD)
0.01
0.1
1
10
100
IC50 (µM)

Table 2: Phospho-ERK1/2 Cell-Based Assay Data

This compound Conc. (µM)p-ERK1/2 Signal (Mean)p-ERK1/2 Signal (SD)% Inhibition
0.01
0.1
1
10
100
IC50 (µM)

Table 3: Cell Viability Assay Data

This compound Conc. (µM)% Viability (Mean)% Viability (SD)
0.1
1
10
50
100
CC50 (µM)

Experimental Protocols

Protocol 1: Primary Biochemical MEK1 Kinase Inhibition Assay

This protocol describes a method to determine the direct inhibitory effect of this compound on the enzymatic activity of purified MEK1 kinase.

Materials and Reagents:

  • Purified, active MEK1 enzyme

  • Kinase substrate (e.g., inactive ERK2)

  • ATP (Adenosine triphosphate)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well white assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting range is from 100 µM to 0.01 µM.

  • Enzyme and Substrate Preparation: Dilute the MEK1 enzyme and its substrate (inactive ERK2) to the desired working concentrations in kinase assay buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the this compound serial dilutions or DMSO (as a vehicle control) to the appropriate wells of the assay plate.

    • Add 2.5 µL of the MEK1 enzyme solution to all wells except the "no enzyme" control wells.

    • Add 2.5 µL of assay buffer to the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[1]

  • Reaction Initiation: Add 2.5 µL of a solution containing the ERK2 substrate and ATP to all wells to start the kinase reaction.[1]

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Secondary Cell-Based Phospho-ERK1/2 Assay

This protocol measures the ability of this compound to inhibit the phosphorylation of ERK1/2 in a cellular context, confirming its on-target effect.

Materials and Reagents:

  • A suitable cell line with an active MAPK/ERK pathway (e.g., A375 melanoma cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching buffer (e.g., 1% H₂O₂ in wash buffer)

  • Blocking buffer (e.g., 5% BSA in wash buffer)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • 96-well clear-bottom cell culture plates

  • Plate reader with absorbance detection at 450 nm

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 20,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Cell Starvation: If necessary for the cell line, starve the cells by replacing the growth medium with serum-free medium for 4-24 hours to reduce basal p-ERK levels.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2 hours). Include DMSO-treated wells as a negative control.

  • Cell Stimulation (Optional): If basal p-ERK levels are low, stimulate the cells with a growth factor (e.g., EGF or FGF) for a short period (e.g., 15 minutes) to induce ERK phosphorylation.

  • Cell Fixation and Permeabilization: Discard the medium, wash the cells with PBS, and then add the fixing solution for 20 minutes at room temperature to fix and permeabilize the cells.

  • Quenching and Blocking: Wash the cells and add quenching buffer to reduce endogenous peroxidase activity. Follow with a blocking step to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with either anti-p-ERK or anti-t-ERK primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the cells and add TMB substrate. Allow the color to develop, then stop the reaction with the stop solution.

  • Data Analysis: Read the absorbance at 450 nm. Normalize the p-ERK signal to the t-ERK signal for each well. Calculate the percent inhibition of ERK phosphorylation for each compound concentration relative to the stimulated DMSO control and determine the IC50 value.

Protocol 3: Tertiary Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials and Reagents:

  • Cell line used in the secondary assay

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Plate reader with absorbance detection at 570 nm

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with untreated cells (for 100% viability) and wells with a known cytotoxic agent as a positive control. Incubate for a period relevant to the intended therapeutic application (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the CC50 (50% cytotoxic concentration) value.

References

Application Notes and Protocols for High-Throughput Screening of 2-m-Tolyloxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2-m-Tolyloxazole analogs. This class of compounds holds significant potential for the development of novel therapeutics, particularly as kinase inhibitors for oncology applications. The following sections detail experimental protocols, data presentation, and visualizations of relevant biological pathways and screening workflows.

Introduction to this compound Analogs and HTS

The this compound scaffold is a privileged structure in medicinal chemistry, often associated with a range of biological activities. Analogs of this core structure are of particular interest for their potential to modulate the activity of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of such analogs to identify promising lead compounds.

HTS campaigns for this compound analogs typically involve either biochemical assays, targeting specific purified kinases, or cell-based assays, which assess the phenotypic effects of the compounds on cancer cell lines. The choice of assay depends on the specific research question, with biochemical assays offering direct target engagement information and cell-based assays providing insights into cellular efficacy and toxicity.

Data Presentation: Cytotoxic Activity of Oxazole/Oxadiazole Derivatives

The following table summarizes representative quantitative data from the screening of various oxazole and oxadiazole derivatives against different cancer cell lines. This data illustrates the potential for this class of compounds to exhibit potent anti-proliferative activity.

Compound IDScaffold TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
10 3,4-diaryl-5-aminoisoxazoleMyeloid Leukemia0.04 - 12--
11 Acetylated 5-aminoisoxazole-Similar to CA-4Combretastatin A-4 (CA-4)~0.02
12 Isoxazole derivative-< 0.1Combretastatin A-4 (CA-4)~0.02
8 4,5-diarylisoxazole-0.75Combretastatin A-4 (CA-4)1.2
9 4,5-diarylisoxazole (amino substituted)HeLa, HepG20.022, 0.065--
15r [1][2]oxazolo[5,4-e]isoindoleDMPM STO0.06 ± 0.01--
16j [1][2]oxazolo[5,4-e]isoindoleMP80.07 ± 0.02--
Compound 1 1,2,4-OxadiazoleU87, T98G, LN22960.3, 39.2, 80.4Caffeic Acid Phenethyl Ester (CAPE)>100
Compound 5 1,3,4-OxadiazoleU87, T98G, LN22935.1, 34.4, 37.9Caffeic Acid Phenethyl Ester (CAPE)>100
Compound 5 1,3,4-OxadiazoleSKOV3, MCF7, A54914.2, 30.9, 18.3Caffeic Acid Phenethyl Ester (CAPE)>100

Note: This table presents a compilation of data from various sources for structurally related compounds to demonstrate the potential activity of oxazole and oxadiazole derivatives.[1][2] The IC50 values for the reference compounds are provided for context.

Experimental Protocols

High-Throughput Cell-Based Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to determine the number of viable cells in culture after treatment with this compound analogs. The assay is based on the reduction of the tetrazolium compound MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 384-well clear-bottom, black-walled tissue culture plates

  • This compound analog library dissolved in DMSO

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cells in complete culture medium to a final concentration of 2.5 x 10^4 cells/mL.

    • Using an automated liquid handler or a multichannel pipette, dispense 40 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of the this compound analogs in DMSO.

    • Using an acoustic dispenser or a pin tool, transfer 100 nL of each compound solution to the appropriate wells of the cell plate. This will result in a final concentration range for screening (e.g., 0.1 to 100 µM).

    • Include wells with a positive control (e.g., Staurosporine at 10 µM) and a negative control (DMSO only).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • MTS Assay and Data Acquisition:

    • Equilibrate the MTS reagent to room temperature.

    • Add 10 µL of MTS reagent to each well.

    • Incubate the plate at 37°C for 1-4 hours, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells (media only) from all other wells.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Absorbance_compound - Absorbance_positive_control) / (Absorbance_negative_control - Absorbance_positive_control))

    • Calculate the Z'-factor to assess the quality of the assay:

      • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

      • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3][4]

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and thus a decrease in ADP indicates inhibition of the kinase by a this compound analog.

Materials:

  • Purified kinase of interest (e.g., EGFR, ABL1)

  • Kinase-specific substrate peptide

  • Kinase buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well low-volume white plates

  • This compound analog library dissolved in DMSO

  • Positive control (known inhibitor of the kinase)

  • Negative control (DMSO)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Kinase Reaction:

    • Prepare the kinase reaction buffer containing the kinase, substrate, and ATP at optimized concentrations.

    • Dispense 5 µL of the kinase reaction mix into each well of a 384-well plate.

    • Add 50 nL of the this compound analogs, positive control, or negative control to the appropriate wells.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls as described in the cell-based assay protocol.

    • Calculate the Z'-factor to assess assay quality.

Visualizations

High-Throughput Screening Workflow for Kinase Inhibitors

The following diagram illustrates a typical workflow for a high-throughput screening campaign aimed at identifying novel kinase inhibitors from a library of this compound analogs.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Assay Development Assay Development Single-Dose Screen Single-Dose Screen Assay Development->Single-Dose Screen Optimized Assay Hit Identification Hit Identification Single-Dose Screen->Hit Identification >50% Inhibition Hit Re-test Hit Re-test Hit Identification->Hit Re-test Primary Hits Dose-Response Dose-Response Hit Re-test->Dose-Response Confirmed Hits IC50 Determination IC50 Determination Dose-Response->IC50 Determination Potency Orthogonal Assay Orthogonal Assay IC50 Determination->Orthogonal Assay Validate Mechanism SAR Studies SAR Studies Orthogonal Assay->SAR Studies Validated Hits ADME/Tox ADME/Tox SAR Studies->ADME/Tox Lead Candidate Lead Candidate ADME/Tox->Lead Candidate

Caption: A typical HTS workflow for identifying and validating kinase inhibitors.

PI3K/Akt/mTOR Signaling Pathway

This diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is frequently dysregulated in cancer. Many kinase inhibitors target components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway with key regulatory nodes.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is also a common target for cancer therapeutics.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation

Caption: The MAPK/ERK signaling cascade, a key regulator of cellular processes.

References

Application Notes & Protocols: Development of 2-m-Tolyloxazole-Based Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery. The oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including those with enzyme inhibitory properties. This document provides detailed application notes and experimental protocols for the development of 2-m-Tolyloxazole-based compounds as potential inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine and a key target in the management of Alzheimer's disease.

The hypothetical this compound core serves as a template for designing a novel class of inhibitors. The protocols outlined below cover the chemical synthesis, in vitro screening, and kinetic analysis of these compounds.

Data Presentation

The inhibitory activity of newly synthesized compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables provide a template for presenting such quantitative data for a series of hypothetical this compound derivatives against acetylcholinesterase.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

Compound IDStructureIC50 (µM) ± SDSelectivity Index (ChE/AChE)
TZX-001[Insert Structure]0.52 ± 0.0415.4
TZX-002[Insert Structure]1.28 ± 0.118.9
TZX-003[Insert Structure]0.89 ± 0.0712.1
Donepezil[Reference Drug]0.02 ± 0.003-

SD: Standard Deviation from three independent experiments.

Table 2: Kinetic Parameters of TZX-001 Inhibition of AChE

Substrate Concentration (mM)Initial Velocity (µmol/min) without InhibitorInitial Velocity (µmol/min) with TZX-001 (0.5 µM)
0.15.22.8
0.28.95.1
0.413.58.2
0.818.212.0
1.622.116.5
Kinetic ParameterValue
Vmax (µmol/min)25.0
Km (mM)0.35
Ki (µM)0.28
Inhibition TypeCompetitive

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of a this compound scaffold, which can be adapted from established oxazole synthesis routes such as the van Leusen reaction.[1]

Materials:

  • m-Toluamide

  • Ethyl 2-chloroacetoacetate

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Step 1: Condensation

    • In a round-bottom flask, dissolve m-toluamide (1 equivalent) and ethyl 2-chloroacetoacetate (1.1 equivalents) in dry DCM.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 2: Work-up and Purification

    • Quench the reaction by carefully pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound derivative.

  • Step 3: Characterization

    • Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method for determining cholinesterase activity.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Donepezil (reference inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitor in phosphate buffer (final DMSO concentration should be less than 1%).

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test compound solution (or buffer for control).

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 37°C.

    • Add 25 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product cluster_analysis Analysis start1 m-Toluamide step1 Condensation with POCl3 in DCM start1->step1 start2 Ethyl 2-chloroacetoacetate start2->step1 step2 Aqueous Work-up (NaHCO3) step1->step2 step3 Purification (Column Chromatography) step2->step3 product This compound Derivative step3->product analysis Spectroscopic Characterization (NMR, MS) product->analysis

Caption: Synthetic workflow for this compound derivatives.

Screening_Workflow reagents Prepare Reagents: AChE, ATCI, DTNB, Test Compounds plate_prep Add Test Compounds to 96-well plate reagents->plate_prep enzyme_add Add AChE and Incubate plate_prep->enzyme_add dt_add Add DTNB enzyme_add->dt_add reaction_start Initiate reaction with ATCI dt_add->reaction_start measurement Measure Absorbance at 412 nm reaction_start->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

Caption: Workflow for the AChE inhibition screening assay.

AChE_Signaling_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signaling Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Inhibitor This compound Inhibitor Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase signaling and inhibition.

References

Application Notes and Protocols: 2-m-Tolyloxazole in the Synthesis of Antitubulin Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of 2-m-tolyloxazole derivatives as potential antitubulin agents for cancer therapy. The protocols outlined below are based on established methodologies in the field and are intended to guide researchers in the development and characterization of novel oxazole-based compounds.

Introduction

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] A significant number of these agents exert their effects by disrupting microtubule dynamics through inhibition of tubulin polymerization, often by binding to the colchicine site.[4][5][6] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[7] The 2-aryl-oxazole motif, in particular, has been a focus of research for the development of potent antitubulin agents. This document details the synthetic strategies and biological evaluation protocols relevant to this compound-containing compounds.

Synthesis of 2-Aryl-Oxazole Derivatives

A common and effective method for the synthesis of 2-aryl-oxazoles is the Van Leusen reaction, which involves the reaction of an aryl aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). This reaction can often be facilitated by microwave irradiation to improve yields and reduce reaction times.

A plausible synthetic route for a 2-(m-tolyl)oxazole derivative is outlined below.

General Synthetic Protocol: Microwave-Assisted Synthesis of 2-(m-Tolyl)oxazole Derivatives

This protocol is adapted from a general procedure for the synthesis of 5-substituted oxazoles.

Materials:

  • m-Tolualdehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • To a microwave reactor vial equipped with a stir bar, add m-tolualdehyde (1.0 mmol, 1.0 equiv).

  • Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 equiv).

  • Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Add methanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the 2-(m-tolyl)oxazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Antitubulin Activity

Experimental Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a test compound on the polymerization of tubulin into microtubules. The polymerization is monitored by an increase in turbidity (light scattering) at 340-350 nm.[8]

Materials:

  • Lyophilized bovine or porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (e.g., this compound derivative) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Paclitaxel for polymerization enhancement, Nocodazole or Colchicine for inhibition)

  • 96-well microplate, UV-transparent

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation of Tubulin Stock Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

  • Preparation of Reaction Mixture: On ice, prepare a reaction mixture containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10% v/v).

  • Assay Setup:

    • Add the appropriate volume of the reaction mixture to each well of a pre-chilled 96-well plate.

    • Add the test compound at various concentrations to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control.

    • Add the tubulin stock solution to each well to initiate the reaction. The final tubulin concentration is typically 3 mg/mL.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. A decrease in the rate or extent of polymerization compared to the vehicle control indicates an inhibitory effect. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a test compound on the cell cycle distribution of a cancer cell line. Antitubulin agents typically cause an arrest in the G2/M phase of the cell cycle.[9][10]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified period (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest the cells by trypsinization.

    • Collect the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates cell cycle arrest.

Data Presentation

The following table summarizes the antiproliferative activity of selected 2-aryl-oxazole derivatives from the literature, demonstrating the potential of this scaffold as a source of antitubulin agents.

Compound IDR Group (Aryl)Cell LineIC₅₀ (µM)Reference
Compound 9 PhenylHeLa0.78[11]
A5491.08[11]
HepG21.27[11]
Compound 10 3-ChlorophenylLNCaP0.03[8]
PC30.08[8]

Visualizations

Synthesis Workflow

Synthesis_Workflow m_tolualdehyde m-Tolualdehyde microwave Microwave 120°C, 10-30 min m_tolualdehyde->microwave tosmic TosMIC tosmic->microwave base K2CO3, MeOH base->microwave intermediate Intermediate microwave->intermediate purification Purification (Column Chromatography) intermediate->purification product 2-(m-Tolyl)oxazole Derivative purification->product

Caption: Microwave-assisted synthesis of 2-(m-tolyl)oxazole derivatives.

Mechanism of Action: Tubulin Inhibition and Cell Cycle Arrest

Mechanism_of_Action compound This compound Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule_formation Microtubule Polymerization compound->microtubule_formation Inhibits tubulin->microtubule_formation Polymerizes into microtubule_disruption Disruption of Microtubule Dynamics mitotic_spindle Mitotic Spindle Formation Failure microtubule_disruption->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Signaling pathway of this compound derivatives as antitubulin agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-m-Tolyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-m-Tolyloxazole synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound and other 2-aryl-oxazoles are the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis. Each method has its own advantages and challenges regarding starting materials, reaction conditions, and potential yields.

Q2: Which synthetic route generally provides the highest yield for 2-aryl-oxazoles?

A2: While the yield can be highly dependent on the specific substrate and optimization of reaction conditions, microwave-assisted van Leusen synthesis has been reported to produce high yields for 5-aryl-oxazoles, which are structurally related to 2-aryl-oxazoles.[1] For the Robinson-Gabriel synthesis, the choice of cyclodehydrating agent is crucial, with polyphosphoric acid often providing better yields (50-60%) than other agents like phosphorus pentachloride or sulfuric acid.[2]

Q3: Are there any "green" or more environmentally friendly methods for this compound synthesis?

A3: Yes, green chemistry approaches are being explored for oxazole synthesis. These include the use of microwave irradiation to reduce reaction times and energy consumption, as well as the use of ionic liquids as reusable solvents in the van Leusen synthesis.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound using the three main synthetic methods.

Robinson-Gabriel Synthesis

Issue 1: Low Yield of this compound.

  • Possible Cause: Inefficient cyclodehydration.

  • Solution: The choice of cyclodehydrating agent is critical. While sulfuric acid is historically used, polyphosphoric acid (PPA) has been shown to improve yields of 2,5-diaryloxazoles to the 50-60% range.[2] Consider using trifluoromethanesulfonic acid in combination with a Lewis acid like aluminum chloride in a one-pot Friedel-Crafts/Robinson-Gabriel approach.[3]

  • Solution: Ensure anhydrous conditions, as water can interfere with the cyclodehydration step.

  • Solution: Optimize the reaction temperature and time. Overheating can lead to decomposition and the formation of side products.

Issue 2: Formation of significant side products.

  • Possible Cause: Incomplete cyclization or side reactions of the starting materials or product.

  • Solution: The starting 2-acylamino-ketone must be pure. Impurities can lead to a variety of side reactions.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.

  • Solution: Consider a modified Robinson-Gabriel approach, such as the Wipf et al. extension, which involves the cyclodehydration of β-keto amides under milder conditions using triphenylphosphine and iodine.[3]

Fischer Oxazole Synthesis

Issue 1: Low product yield and formation of byproducts.

  • Possible Cause: The Fischer oxazole synthesis is known to sometimes produce byproducts. For example, in the synthesis of 2-(4-Bromophenyl)-5-phenyloxazole, the formation of 2,5-bis(4-bromophenyl)-4-chlorooxazole and 2,5-bis(4-bromophenyl)-4-oxazolidinone has been reported.[4]

  • Solution: Use anhydrous hydrogen chloride gas in dry ether to minimize water-related side reactions.[4] The product often precipitates as the hydrochloride salt, which can be isolated and then converted to the free base.[4]

  • Solution: Ensure the cyanohydrin starting material is of high purity.

  • Solution: Carefully control the stoichiometry of the reactants, as equimolar amounts are typically recommended.[4]

Issue 2: Difficulty in isolating the pure product.

  • Possible Cause: Co-precipitation of byproducts with the desired product's hydrochloride salt.

  • Solution: After converting the hydrochloride salt to the free base, purification by column chromatography on silica gel is often necessary. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a good starting point for elution. Recrystallization from a suitable solvent can also be an effective final purification step.[5]

Van Leusen Oxazole Synthesis

Issue 1: Low yield in the reaction between m-tolualdehyde and TosMIC.

  • Possible Cause: Suboptimal base or solvent.

  • Solution: The choice of base is crucial. Potassium carbonate is commonly used.[6] For microwave-assisted synthesis of 5-phenyl oxazole, potassium phosphate has been used effectively.[1]

  • Solution: Methanol is a common solvent for this reaction.[6] However, for some variations, ionic liquids have been employed to improve yields and allow for solvent recycling.[6]

  • Solution: Aromatic aldehydes with electron-withdrawing groups tend to show higher reactivity in the van Leusen reaction.[6] Since m-tolualdehyde has a weakly electron-donating methyl group, optimizing the reaction conditions (temperature, time, and base concentration) is important.

Issue 2: Reaction does not go to completion.

  • Possible Cause: Insufficient reaction time or temperature, or degradation of reactants.

  • Solution: Consider using microwave irradiation. A study on the synthesis of 5-phenyl oxazole using microwave irradiation at 65 °C for 8 minutes resulted in a 96% yield.[1] This indicates that microwave assistance can significantly improve reaction efficiency.

  • Solution: Ensure that the TosMIC (tosylmethyl isocyanide) reagent is of good quality, as it can degrade over time.

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of 2-aryl-oxazoles using different methods, providing a comparative overview to aid in experimental design.

Table 1: Robinson-Gabriel Synthesis of 2,5-Diaryl-Oxazoles

Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄---Low[2]
PCl₅---Low[2]
POCl₃---Low[2]
Polyphosphoric Acid---50-60[2]
Trifluoromethanesulfonic Acid / AlCl₃Ethereal--Good[3]

Table 2: Fischer Oxazole Synthesis of 2,5-Diaryl-Oxazoles

AldehydeCyanohydrinCatalystSolventYield (%)ByproductsReference
BenzaldehydeMandelic acid nitrileAnhydrous HClDry Ether--[4]
4-BromobenzaldehydeBenzaldehyde cyanohydrinAnhydrous HClDry Ether-4-chlorooxazole, 4-oxazolidinone[4]

Table 3: Van Leusen Synthesis of 5-Aryl-Oxazoles

AldehydeBaseSolventMethodTemperature (°C)TimeYield (%)Reference
2-Chloroquinoline-3-carbaldehyde--Conventional-8 h83[6][7]
Tris-aldehyde substrateK₂CO₃MethanolReflux--Good[6][7]
BenzaldehydeK₃PO₄IsopropanolMicrowave658 min96[1]

Experimental Protocols

General Protocol for Microwave-Assisted Van Leusen Synthesis of 2-Aryl-Oxazoles

This protocol is adapted from the synthesis of 5-phenyl oxazole and can be used as a starting point for the synthesis of this compound.[1]

Materials:

  • m-Tolualdehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium phosphate (K₃PO₄)

  • Isopropanol (IPA)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine m-tolualdehyde (1.0 equiv), TosMIC (1.0 equiv), and isopropanol.

  • Add potassium phosphate (2.0 equiv) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 65°C for 8-15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships to aid in troubleshooting and understanding the synthetic processes.

Robinson_Gabriel_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Acylamino-ketone 2-Acylamino-ketone Cyclodehydration Cyclodehydration 2-Acylamino-ketone->Cyclodehydration Dehydrating_Agent Dehydrating Agent (e.g., PPA) Dehydrating_Agent->Cyclodehydration Quench Quench Reaction Cyclodehydration->Quench Extraction Extraction Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Product This compound Recrystallization->Product

Caption: Robinson-Gabriel Synthesis Workflow.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Potential Solutions Low_Yield Low Yield of this compound Cause1 Inefficient Reagents Low_Yield->Cause1 Cause2 Suboptimal Conditions Low_Yield->Cause2 Cause3 Side Reactions Low_Yield->Cause3 Cause4 Purification Loss Low_Yield->Cause4 Sol1 Check Reagent Purity (e.g., TosMIC, Acylamino-ketone) Cause1->Sol1 Address Sol2 Optimize Conditions (Temp, Time, Solvent, Base) Cause2->Sol2 Address Sol3 Use Milder Conditions (e.g., Microwave, Modified Protocol) Cause3->Sol3 Address Sol4 Optimize Purification (Chromatography Gradient, Recrystallization Solvent) Cause4->Sol4 Address

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: 2-m-Tolyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-m-Tolyloxazole.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Ensure starting materials are pure and dry. - Extend reaction time or increase temperature, monitoring for product degradation. - Use a more effective cyclodehydrating agent in Robinson-Gabriel synthesis (e.g., switching from H₂SO₄ to polyphosphoric acid).[1]
Side Product Formation - Optimize reaction conditions to disfavor side reactions (see FAQ on side products). - Purify intermediates to prevent downstream side reactions.
Product Degradation - Work up the reaction under milder conditions (e.g., avoiding strong acids or bases if the product is sensitive). - Ensure the product is stable under the purification conditions (e.g., chromatography stationary phase).
Inefficient Purification - Optimize the purification method (e.g., recrystallization solvent, chromatography gradient). - Characterize purification losses to identify areas for improvement.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted Starting Materials - Drive the reaction to completion by using a slight excess of one reagent (if appropriate) or by extending the reaction time. - Optimize purification to efficiently remove starting materials.
Formation of Isomeric Byproducts - If starting with a substituted precursor, ensure regioselectivity of the reaction. - Analyze the structure of the isomer to understand its formation and adjust reaction conditions accordingly.
Hydrolysis of Intermediates or Product - Conduct the reaction under anhydrous conditions, especially for methods like the Fischer and Robinson-Gabriel syntheses.[2][3] - Use a non-aqueous workup if the product is susceptible to hydrolysis.
Formation of Halogenated Byproducts - In syntheses using reagents like POCl₃ or SOCl₂, minimize excess reagent and control the reaction temperature to reduce chlorination of the oxazole ring.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their respective side products?

The most common methods for synthesizing disubstituted oxazoles like this compound are the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis. Each has characteristic side products.

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone.[3]

    • Common Side Products:

      • Incompletely cyclized intermediate: The 2-acylamino-ketone may remain if the dehydration is not efficient.

      • Over-sulfonation/charring: With strong dehydrating agents like concentrated sulfuric acid, degradation of the aromatic rings can occur.

      • Low yields: Can be an issue with certain cyclodehydrating agents like PCl₅, H₂SO₄, and POCl₃.[1]

  • Fischer Oxazole Synthesis: This synthesis uses a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[2][4]

    • Common Side Products:

      • Chloro-oxazoline intermediate: This intermediate may be isolated if the final elimination step is incomplete.[2]

      • Oxazolidinone: Can be a significant byproduct.[2]

      • Unreacted starting materials: Due to the equilibrium nature of the initial steps.

  • van Leusen Oxazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.

    • Common Side Products:

      • Oxazoline intermediate: Can be formed if the elimination of the tosyl group is not complete.[5][6]

      • Rearranged enamines: When using certain substituted aldehydes, rearranged indolyl primary enamines have been observed as byproducts.

Q2: How can I minimize the formation of the oxazolidinone byproduct in the Fischer oxazole synthesis of this compound?

The formation of 2,5-bis(aryl)-4-oxazolidinone is a known side reaction in the Fischer oxazole synthesis.[2] To minimize its formation:

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can promote the formation of the oxazolidinone.

  • Control of Stoichiometry: Use equimolar amounts of the cyanohydrin and aldehyde to avoid side reactions involving excess of either reactant.[2][4]

  • Temperature Control: Running the reaction at lower temperatures may favor the desired oxazole formation over the byproduct pathway.

Q3: My purification of this compound by column chromatography is difficult due to a closely eluting impurity. What could this impurity be?

A closely eluting impurity could be an isomer of this compound, such as 2-p-Tolyloxazole or 2-o-Tolyloxazole, if the starting materials were not isomerically pure. It could also be a partially reacted intermediate that has similar polarity to the final product. To identify the impurity, it is recommended to use analytical techniques such as LC-MS and NMR.

Data Presentation

Table 1: Illustrative Yields of this compound and Side Products under Different Conditions

Synthesis MethodDehydrating/Activating AgentTemperature (°C)Yield of this compound (%)Major Side Product (%)
Robinson-GabrielH₂SO₄10045Sulfonated byproduct (15%)
Robinson-GabrielPolyphosphoric Acid12065Incomplete cyclization (5%)
FischerAnhydrous HCl/Ether0-2555Oxazolidinone (10%)
van LeusenK₂CO₃/MethanolReflux75Oxazoline intermediate (3%)

Note: The values in this table are for illustrative purposes and may not represent actual experimental results.

Experimental Protocols

Protocol 1: General Procedure for Robinson-Gabriel Synthesis of this compound

  • Preparation of the 2-Acylamino-ketone: React 2-amino-1-(m-tolyl)ethan-1-one with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to form N-(2-oxo-2-(m-tolyl)ethyl)acetamide.

  • Cyclodehydration: Add the purified 2-acylamino-ketone to a cyclodehydrating agent (e.g., polyphosphoric acid).

  • Reaction: Heat the mixture with stirring (e.g., at 120-140 °C) and monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture and pour it onto ice water. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Visualizations

Robinson_Gabriel_Pathway A 2-Acylamino-ketone B Oxazoline Intermediate A->B Cyclization D Incomplete Cyclization (Side Product) A->D Incomplete Reaction E Degradation Products (Side Product) A->E Harsh Conditions (e.g., strong acid) C This compound (Desired Product) B->C Dehydration

Caption: Reaction pathway for the Robinson-Gabriel synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Analyze Crude Product by LC-MS and NMR start->q1 a1 Unreacted Starting Materials Present? q1->a1 a2 Known Side Products Detected? a1->a2 No sol1 - Increase reaction time/temp - Use excess reagent a1->sol1 Yes a3 Unknown Impurities? a2->a3 No sol2 - Optimize reaction conditions - Change synthetic route a2->sol2 Yes sol3 - Isolate and characterize - Propose formation mechanism a3->sol3 Yes

Caption: A troubleshooting workflow for identifying sources of impurities.

References

"purification challenges with 2-m-Tolyloxazole and solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-m-Tolyloxazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Product "oils out" during recrystallization.

Potential Cause Solution
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.
The solvent is not ideal.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to prevent premature precipitation, and then cool slowly. Alternatively, try a different solvent system altogether.
High impurity level.The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step, such as flash chromatography, before recrystallization.
The melting point of this compound is close to the boiling point of the solvent.Choose a solvent with a lower boiling point.

Issue 2: Poor separation of this compound from starting materials via column chromatography.

Potential Cause Solution
Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound for good separation. A gradient elution (gradually increasing the polarity of the eluent) can be effective.
Co-elution with a non-polar impurity.If the impurity is less polar, start with a less polar solvent system to allow the impurity to elute first.
Co-elution with a polar impurity.If the impurity is more polar, a more polar solvent system may be needed to elute the product while retaining the impurity on the column. Consider using a different stationary phase, such as alumina, if silica gel is not effective.
Column overloading.Use an appropriate amount of crude product for the column size. A general rule is a 30-50:1 ratio of silica gel to crude product by weight for good separation.

Issue 3: Degradation of this compound during purification.

Potential Cause Solution
Exposure to strong acids or bases.Oxazoles are generally more resistant to acids than pyridine but can be unstable in the presence of strong acids and bases. Buffer the purification system if necessary and avoid prolonged exposure to harsh pH conditions.
Prolonged heating.While oxazoles are thermally stable, extended heating during recrystallization or distillation at high temperatures can lead to degradation. Minimize the time the compound is heated.
Oxidative degradation.The oxazole ring can be susceptible to oxidation. Avoid using strong oxidizing agents during workup and consider storing the compound under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities depend on the synthetic route. For a Robinson-Gabriel synthesis, unreacted starting materials such as m-toluic acid and 2-aminoacetophenone, as well as side-products from incomplete cyclization or dehydration, are common.

Q2: How can I effectively remove unreacted m-toluic acid?

A2: Unreacted m-toluic acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the workup. The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: A good starting point would be a mixed solvent system. Since this compound is a relatively polar molecule, a combination of a polar solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes or heptane) is often effective.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound, being an aromatic compound, should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. Staining with potassium permanganate or iodine can also be used as general visualization methods.

Q5: My purified this compound NMR spectrum shows unexpected peaks. What could they be?

A5: Unexpected peaks could be residual solvents from purification (e.g., ethyl acetate, hexanes), water, or trace impurities. Comparing the chemical shifts of the unknown peaks to known solvent and impurity tables can help in their identification.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of this compound using a Mixed-Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., isopropanol) in which it is readily soluble.

  • Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the cloud point), indicating the saturation point.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data Summary

The following table provides an illustrative comparison of purification methods for this compound. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Typical Purity Achieved (%) Typical Recovery (%) Notes
Single-Solvent Recrystallization85-9560-80Prone to "oiling out" if not optimized.
Mixed-Solvent Recrystallization95-9970-90Generally provides higher purity and better crystal formation.
Flash Column Chromatography>9880-95Effective for removing closely related impurities.
Preparative TLC>9940-60Suitable for small-scale, high-purity isolations.

Visualizations

Purification_Workflow crude Crude this compound workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup chromatography Flash Column Chromatography workup->chromatography Removes acidic impurities impurities Acidic Impurities workup->impurities recrystallization Recrystallization chromatography->recrystallization Removes other impurities other_impurities Other Impurities chromatography->other_impurities pure Pure this compound recrystallization->pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out slow_cooling Slow Down Cooling oiling_out->slow_cooling Yes change_solvent Change Solvent System oiling_out->change_solvent Yes pre_purify Pre-purify by Chromatography oiling_out->pre_purify Yes, high impurity success Successful Crystallization oiling_out->success No slow_cooling->oiling_out Still oils out slow_cooling->success Resolved change_solvent->oiling_out Still oils out change_solvent->success Resolved pre_purify->start

Caption: Troubleshooting logic for "oiling out" during recrystallization.

Technical Support Center: Stability of 2-m-Tolyloxazole in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-m-Tolyloxazole in solution during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound solutions, offering potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Loss of compound potency or concentration over time. Hydrolytic Degradation: The oxazole ring can be susceptible to cleavage under acidic or basic conditions.- Control pH: Maintain the solution pH within a neutral range (pH 6-8) using a suitable buffer system. Avoid strongly acidic or alkaline conditions. - Low Temperature Storage: Store solutions at reduced temperatures (2-8 °C or -20 °C) to decrease the rate of hydrolysis.
Discoloration of the solution (e.g., turning yellow or brown). Oxidative Degradation: The oxazole moiety and the tolyl group can be prone to oxidation by atmospheric oxygen or reactive oxygen species.- Use an Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen. - Add Antioxidants: Incorporate a suitable antioxidant into the solution. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be effective.
Precipitate formation or changes in spectral properties after light exposure. Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV or visible light, leading to rearrangement or degradation.- Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent light exposure. - Work in Low-Light Conditions: Perform experimental manipulations in a fume hood with the sash down or under yellow light to minimize light-induced degradation.
Inconsistent results in bioassays or analytical measurements. Solvent Reactivity: Certain solvents may react with this compound, especially if they contain impurities (e.g., peroxides in ethers).- Use High-Purity Solvents: Employ freshly opened, high-purity, or distilled solvents. - Check Solvent Compatibility: Perform a preliminary stability study of this compound in the chosen solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for oxazole-containing compounds like this compound are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The oxazole ring can undergo acid or base-catalyzed ring opening to form corresponding amide and phenol derivatives.

  • Oxidation: The electron-rich oxazole ring is susceptible to oxidation, which can lead to ring cleavage. The tolyl group is also a potential site for oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photorearrangement or degradation of the oxazole ring system.

.

Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation O2, ROS Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Degradation_Products_1 Ring-Opened Products (e.g., Amides, Phenols) Hydrolysis->Degradation_Products_1 Degradation_Products_2 Oxidized Products (e.g., Ring Cleavage) Oxidation->Degradation_Products_2 Degradation_Products_3 Photoisomers & Degradants Photodegradation->Degradation_Products_3

Caption: Degradation pathways of this compound.

Q2: How can I monitor the stability of my this compound solution?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A forced degradation study can be performed to generate these degradation products and validate the method's specificity.

Q3: What are the key parameters for a stability-indicating HPLC method for a 2-aryl-oxazole derivative?

A3: Based on a study of Oxaprozin, a 2,5-disubstituted oxazole, the following parameters can be used as a starting point for method development.

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature Ambient

Q4: Are there specific antioxidants you would recommend for stabilizing this compound solutions?

A4: For non-aqueous solutions, phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used and can be effective. For aqueous solutions, water-soluble antioxidants such as ascorbic acid or sodium metabisulfite could be considered. The choice of antioxidant should be compatible with the solvent system and downstream applications. It is crucial to test the chosen antioxidant for any interference with the experimental assay.

Experimental Protocols

Protocol 1: Forced Degradation Study of a 2-Aryl-Oxazole Derivative

This protocol is adapted from a study on Oxaprozin and can be used as a template for investigating the stability of this compound.

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Hydrochloric acid (1 N)

  • Sodium hydroxide (1 N)

  • Hydrogen peroxide (30%)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Keep the mixture at 60°C for 72 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Keep the mixture at 60°C for 72 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 72 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 72 hours. Then, dissolve a known amount in methanol to prepare a 1 mg/mL solution.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) in a photostability chamber for 72 hours. Then, dissolve a known amount in methanol to prepare a 1 mg/mL solution.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 40 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method.

.

Forced Degradation Study Workflow A Prepare Stock Solution (1 mg/mL in Methanol) B Stress Conditions A->B C1 Acid Hydrolysis (1N HCl, 60°C, 72h) B->C1 C2 Base Hydrolysis (1N NaOH, 60°C, 72h) B->C2 C3 Oxidative Degradation (30% H2O2, RT, 72h) B->C3 C4 Thermal Degradation (Solid, 105°C, 72h) B->C4 C5 Photolytic Degradation (Solid, UV light, 72h) B->C5 D Sample Preparation (Neutralization, Dilution) C1->D C2->D C3->D C4->D C5->D E HPLC Analysis D->E

Caption: Workflow for a forced degradation study.

Protocol 2: Preparation and Storage of this compound Solutions under an Inert Atmosphere

Objective: To minimize oxidative degradation of this compound in solution.

Materials:

  • This compound

  • Solvent (e.g., anhydrous DMSO, ethanol)

  • Schlenk flask or vial with a rubber septum

  • Nitrogen or argon gas cylinder with a regulator

  • Needles and tubing

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of inert gas.

  • Purging the Flask: Place the required amount of this compound into the Schlenk flask. Seal the flask with a rubber septum. Insert a needle connected to the inert gas line and another needle as an outlet. Gently flush the flask with the inert gas for 5-10 minutes to displace any air.

  • Adding Solvent: Using a syringe that has been purged with inert gas, add the desired volume of anhydrous solvent to the flask.

  • Dissolving the Compound: Gently swirl or stir the flask until the compound is fully dissolved.

  • Storage: Maintain a positive pressure of the inert gas in the flask during storage. For long-term storage, seal the septum with parafilm. Store the solution at the appropriate temperature and protected from light.

.

Inert Atmosphere Preparation A Dry Glassware B Add Compound to Flask A->B C Purge with Inert Gas B->C D Add Anhydrous Solvent C->D E Dissolve Compound D->E F Store under Positive Inert Gas Pressure E->F

Caption: Steps for solution preparation under inert gas.

Technical Support Center: 2-m-Tolyl-4-quinazolone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-m-Tolyl-4-quinazolone, also known as methaqualone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the decomposition of this compound during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and use of 2-m-Tolyl-4-quinazolone, focusing on the prevention of its primary degradation pathway: hydrolysis.

Frequently Asked Questions (FAQs):

  • Q1: What is the main cause of 2-m-Tolyl-4-quinazolone decomposition?

    • A1: The primary route of degradation for 2-m-Tolyl-4-quinazolone is hydrolysis. This reaction cleaves the quinazolinone ring, yielding N-acetylanthranilic acid and o-toluidine. This process is accelerated by the presence of water and is influenced by both pH and temperature.

  • Q2: What are the visible signs of decomposition?

    • A2: While subtle decomposition may not be visually apparent, significant degradation can lead to the presence of crystalline precipitates of the hydrolysis products (N-acetylanthranilic acid and o-toluidine) in solution. A change in the solution's color or the appearance of turbidity may also indicate decomposition. For definitive identification, analytical techniques such as chromatography are necessary.

  • Q3: How should I properly store 2-m-Tolyl-4-quinazolone to ensure its stability?

    • A3: To minimize degradation, 2-m-Tolyl-4-quinazolone should be stored as a neat solid in a tightly sealed container, protected from moisture. Recommended storage temperatures are between 2-8°C for short-term storage and -20°C for long-term stability, with a shelf life of at least one year under these conditions.

  • Q4: Is the hydrochloride salt of 2-m-Tolyl-4-quinazolone more or less stable than the free base?

    • A4: The free base of 2-m-Tolyl-4-quinazolone is more thermally stable than its hydrochloride salt. The hydrochloride salt can dissociate at elevated temperatures, such as those encountered in the injection port of a gas chromatograph, which can affect analytical results.

  • Q5: Are there any solvents I should avoid when working with 2-m-Tolyl-4-quinazolone?

    • A5: Protic solvents, especially water, should be used with caution due to the risk of hydrolysis. If aqueous solutions are necessary, they should be prepared fresh and used promptly. The use of aprotic solvents is generally preferred for dissolving 2-m-Tolyl-4-quinazolone to minimize the risk of decomposition.

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Degradation of 2-m-Tolyl-4-quinazolone by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the rate of hydrolysis of 2-m-Tolyl-4-quinazolone under specific pH and temperature conditions.

Materials:

  • 2-m-Tolyl-4-quinazolone

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer (for desired pH)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Volumetric flasks

  • HPLC system with UV detector

  • C18 HPLC column

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of 2-m-Tolyl-4-quinazolone in acetonitrile at a concentration of 1 mg/mL.

  • Reaction Buffer Preparation: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 2, 7, and 10) using a phosphate buffer system. Adjust the pH using HCl or NaOH.

  • Initiation of Degradation Study:

    • In separate volumetric flasks, add a known volume of the 2-m-Tolyl-4-quinazolone stock solution to the pre-warmed reaction buffers to achieve a final concentration of 100 µg/mL.

    • Incubate the flasks at the desired temperatures (e.g., 40°C, 60°C, and 80°C).

  • Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Sample Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot with the mobile phase to stop further degradation.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Use a mobile phase gradient of acetonitrile and water.

    • Monitor the elution of 2-m-Tolyl-4-quinazolone and its degradation products (N-acetylanthranilic acid and o-toluidine) using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Quantify the peak areas of the parent compound and its degradation products.

    • Calculate the percentage of 2-m-Tolyl-4-quinazolone remaining at each time point.

    • Determine the pseudo-first-order rate constant (k) for the degradation at each pH and temperature by plotting the natural logarithm of the concentration of 2-m-Tolyl-4-quinazolone versus time.

Data Presentation

The following table summarizes the expected hydrolytic degradation of 2-m-Tolyl-4-quinazolone under various conditions. Please note that the rate constants are illustrative and may vary based on specific experimental parameters.

pHTemperature (°C)Pseudo-First-Order Rate Constant (k, hr⁻¹)Half-life (t½, hr)
2400.0169.3
2600.0513.9
2800.203.5
7400.001693.1
7600.005138.6
7800.0234.7
10400.0323.1
10600.154.6
10800.601.2

Visualizations

Hydrolytic Decomposition Pathway of 2-m-Tolyl-4-quinazolone

Hydrolytic Decomposition of 2-m-Tolyl-4-quinazolone 2-m-Tolyl-4-quinazolone 2-m-Tolyl-4-quinazolone N-acetylanthranilic_acid N-acetylanthranilic acid 2-m-Tolyl-4-quinazolone->N-acetylanthranilic_acid Hydrolysis o-toluidine o-toluidine 2-m-Tolyl-4-quinazolone->o-toluidine Hydrolysis

Caption: Hydrolytic cleavage of 2-m-Tolyl-4-quinazolone.

Troubleshooting Workflow for Unexpected Experimental Results

Troubleshooting Workflow start Unexpected Results Observed check_purity Verify Purity of Starting Material start->check_purity check_conditions Review Experimental Conditions (pH, Temp, Solvent) check_purity->check_conditions analyze_products Analyze for Degradation Products (e.g., via HPLC, LC-MS) check_conditions->analyze_products hydrolysis_suspected Hydrolysis Suspected? analyze_products->hydrolysis_suspected implement_controls Implement Controls: - Use Anhydrous Solvents - Control pH - Lower Temperature hydrolysis_suspected->implement_controls Yes other_pathway Consider Other Decomposition Pathways (e.g., Oxidation) hydrolysis_suspected->other_pathway No end Problem Resolved implement_controls->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.